molecular formula C28H48O B1196576 i-Cholesterol methyl ether CAS No. 2867-93-8

i-Cholesterol methyl ether

Cat. No. B1196576
CAS RN: 2867-93-8
M. Wt: 400.7 g/mol
InChI Key: DSVYQBSADVVKNY-HHZNOXSWSA-N
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Description

i-Cholesterol methyl ether (I-CME) is a cholesterol derivative that has been extensively studied for its potential applications in various scientific research . It is a highly polar, water-soluble compound . It can be used to study the effects of cholesterol on cell membranes, as well as to investigate the mechanisms of action of cholesterol-related drugs .


Synthesis Analysis

I-CME can be easily synthesized in the laboratory . Research has described optimized conditions for the synthesis of (17)O and (18)O labeled cholesterol from i-cholesteryl methyl ether, indicating its use in biochemical studies and research .


Molecular Structure Analysis

The i-Cholesterol methyl ether molecule contains a total of 81 bond(s). There are 33 non-H bond(s), 6 rotatable bond(s), 1 three-membered ring(s), 2 five-membered ring(s), 3 six-membered ring(s), 2 nine-membered ring(s), 2 ten-membered ring(s), and 1 ether(s) (aliphatic) .


Chemical Reactions Analysis

i-Cholesterol methyl ether has been employed to examine the cholesterol-mediated effects on cell membrane permeability . Additionally, it has been instrumental in exploring cholesterol’s impact on cell signaling, gene expression, the structure, and function of proteins, as well as the metabolism of lipids .


Physical And Chemical Properties Analysis

i-Cholesterol methyl ether is a highly polar, water-soluble compound. The physical properties of lipid bilayers are sensitive to the specific type and composition of the lipids that make up the many different types of cell membranes .

Scientific Research Applications

  • Cholesterol Gallstone Solvent : Methyl tertiary butyl ether (MTBE) has been tested both in vitro and in vivo for its efficacy as a potential cholesterol gallstone solvent. It showed excellent cholesterol-solubilizing capacity and dissolved human gallstones within a relatively short time frame compared to other established gallstone solvents (Allen et al., 1985).

  • Cholesterol Metabolism : A study on the fate of ingested cholesterol in rats indicated that ether-extractable acids, which could include cholesterol methyl ethers, play a role in cholesterol metabolism (Cook et al., 1955).

  • Toxicity Study : A study investigating the common toxicity of MTBE, used for contact chemical dissolution of cholesterol gallstones, revealed that sharp intrastomach introduction of MTBE did not cause macroscopical changes in internal and glandular bodies, brain, or mucous of the stomach and intestines in mice (Saifutdinov & Trifonova, 2011).

  • Biochemical Effects on Gerbils : A study on the effects of cholesterol and its methyl ether on gerbils showed significant changes in blood cholesterol levels and liver lipoidosis, indicating that cholesterol methyl ethers can have a significant biochemical impact (Gordon et al., 1961).

  • Synthesis of Labeled Cholesterol : Research described optimized conditions for the synthesis of (17)O and (18)O labeled cholesterol from i-cholesteryl methyl ether, indicating its use in biochemical studies and research (de la Calle Arregui et al., 2016).

  • High-Density Lipoprotein Uptake : A study on the uptake of high-density lipoprotein-associated apoprotein A-I and cholesterol esters by various tissues in rats highlighted the role of cholesterol esters in lipid transport and metabolism (Glass et al., 1985).

  • Poly(Ethylene Glycol)-Cholesterol's Impact on Ion Channels : Research showed that poly(ethylene glycol) cholesteryl ether affects ion channel currents, specifically inhibiting L-type Ca2+ channel currents in arterial smooth muscle cells (Ochi et al., 2014).

Future Directions

Ether lipids, such as i-Cholesterol methyl ether, are becoming more recognized for their biological functions . They have a role in facilitating membrane fusion processes and are important for the organization and stability of lipid raft microdomains . Future research may focus on these areas and the potential applications of i-Cholesterol methyl ether in scientific research .

properties

IUPAC Name

(1S,2R,5R,7R,8R,10S,11S,14R,15R)-8-methoxy-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]pentacyclo[8.7.0.02,7.05,7.011,15]heptadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-10-11-23-21-16-25(29-6)28-17-20(28)12-15-27(28,5)24(21)13-14-26(22,23)4/h18-25H,7-17H2,1-6H3/t19-,20-,21+,22-,23+,24+,25-,26-,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVYQBSADVVKNY-HHZNOXSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]45[C@@]3(CC[C@@H]4C5)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

i-Cholesterol methyl ether

CAS RN

2867-93-8
Record name (3α,5R,6β)-6-Methoxy-3,5-cyclocholestane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2867-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6beta-Methoxy-i-cholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002867938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6.BETA.-METHOXY-I-CHOLESTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARM82NCL9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
D Samuel, I Wasserman - Analytical Biochemistry, 1964 - Elsevier
… Cholesterol-O18 was prepared by t.he method of Rittenberg and Ponticorvo (31 in which the i-cholesterol methyl ether is sulfonatcd and then hydrolyzed in O’“-enriched water. Thin-…
Number of citations: 1 www.sciencedirect.com
WW Zorbach - 1951 - escholarship.mcgill.ca
I wish to thank Dr. Richard B. Turner of Harvard University for generously suggesting the sequence studied in Section II, Part E, herein, and also Dr. E. Schwenk of the Worcester …
Number of citations: 2 escholarship.mcgill.ca
J Parsons, WT Beher, GD Baker - Henry Ford …, 1958 - scholarlycommons.henryford.com
The study of atherosclerosis has been pursued in the biochemistry department under a grant from the Michigan Heart Association. In 1954 the authors felt that x-ray diffraction powder …
Number of citations: 14 scholarlycommons.henryford.com
CJW Brooks - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter explores steroids and bile acids. Steroids are a widely occurring group of natural products, which mostly possess the tetracyclic carbon skeleton. …
Number of citations: 8 www.sciencedirect.com
L Plonsker - 1960 - search.proquest.com
Purpose Knowledge of the mechanism of the cyclopropylcarbinyl rearrangement has both theoretical and synthetic value. One approach to a study of the mechanism is the method of …
Number of citations: 0 search.proquest.com
P Convexa - Journal of the Indian Chemical Society, 1984 - University Press
Number of citations: 0
R NATARAJAN - Journal of the Indian Chemical Society, 1984 - The Society
Number of citations: 0

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